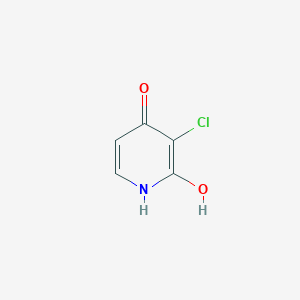

3-Chloro-4-hydroxypyridin-2(1H)-one

Descripción general

Descripción

El ácido quenodesoxicólico, también conocido como ácido 3α,7α-dihidroxi-5β-colano-24-oico, es un ácido biliar primario sintetizado en el hígado a partir del colesterol. Desempeña un papel crucial en la digestión y absorción de grasas y vitaminas liposolubles en el intestino delgado. El ácido quenodesoxicólico es uno de los principales ácidos biliares en humanos y otros mamíferos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido quenodesoxicólico se sintetiza en el hígado a través de una serie de reacciones enzimáticas que comienzan con el colesterol. Los pasos clave implican la hidroxilación en posiciones específicas en el núcleo esteroide .

Métodos de producción industrial

La producción industrial de ácido quenodesoxicólico a menudo implica la extracción de fuentes animales, como la bilis bovina o de ganso. Los ácidos biliares extraídos se purifican y luego se convierten en ácido quenodesoxicólico mediante reacciones químicas . Otro método implica la biotransformación del ácido ursodesoxicólico utilizando enzimas modificadas genéticamente .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido quenodesoxicólico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Conversión a ácido 7-ceto-litocolico.

Reducción: Reducción electroquímica a ácido ursodesoxicólico.

Sustitución: Formación de glicoquenodesoxicolato y tauroquenodesoxicolato a través de la conjugación con glicina o taurina

Reactivos y condiciones comunes

Oxidación: Clorocromato de piridinio.

Reducción: Borohidruro de sodio (NaBH4) en presencia de un catalizador.

Sustitución: Glicina o taurina en condiciones fisiológicas

Productos principales

Oxidación: Ácido 7-ceto-litocolico.

Reducción: Ácido ursodesoxicólico.

Sustitución: Glicoquenodesoxicolato y tauroquenodesoxicolato

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-4-hydroxypyridin-2(1H)-one has been investigated for its potential as a drug candidate. Its applications include:

-

Anticancer Activity:

- Gimeracil has been studied for its ability to enhance the efficacy of certain chemotherapeutic agents by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the metabolism of fluoropyrimidine drugs . This inhibition can lead to increased drug levels in the body, improving therapeutic outcomes.

-

Antimicrobial Properties:

- Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Neurological Applications:

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its applications include:

- Building Block for Pharmaceuticals:

- Catalysis:

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Enhances efficacy of fluoropyrimidines | |

| Antimicrobial | Active against various bacterial strains | |

| Neuroprotective | Potential benefits in neurodegenerative diseases |

Table 2: Synthetic Applications

Mecanismo De Acción

El ácido quenodesoxicólico ejerce sus efectos activando el receptor X de farnesoides (FXR), un receptor nuclear involucrado en la regulación de la síntesis de ácidos biliares, el metabolismo de los lípidos y la homeostasis de la glucosa. La activación del FXR conduce a la transcripción de genes involucrados en estas vías, incluidos los que codifican el factor de crecimiento fibroblástico 19 (FGF19) y el compañero heterodímero pequeño (SHP) .

Comparación Con Compuestos Similares

El ácido quenodesoxicólico a menudo se compara con otros ácidos biliares, como:

Ácido ursodesoxicólico: Se utiliza para fines terapéuticos similares, pero tiene un patrón de hidroxilación diferente.

Ácido cólico: Otro ácido biliar primario con tres grupos hidroxilo.

Ácido desoxicólico: Un ácido biliar secundario formado por la deshidroxilación del ácido cólico en el intestino

El ácido quenodesoxicólico es único debido a su patrón de hidroxilación específico y su potente activación del FXR, lo que lo convierte en un compuesto valioso para aplicaciones de investigación y terapéuticas .

Actividad Biológica

3-Chloro-4-hydroxypyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Overview of the Compound

This compound belongs to the class of pyridinone derivatives, which are known for their various pharmacological activities. The presence of the chlorine atom and hydroxyl group in its structure contributes to its unique reactivity and biological effects.

Biological Activities

- Antimicrobial Properties :

- Anticancer Activity :

- Tyrosinase Inhibition :

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with various enzymes, modulating their activity. For example, it has been noted to inhibit tyrosinase through competitive binding at the enzyme's active site .

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that hydroxypyridinones can influence oxidative stress pathways, potentially leading to increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

In a recent study evaluating the tyrosinase inhibitory activity of various hydroxypyridinone derivatives, compound 6i (closely related to this compound) exhibited an IC50 value of 25.29 µM, indicating strong inhibitory potential. Molecular docking studies revealed that this compound forms stable interactions within the active site of tyrosinase, suggesting a promising avenue for further development as a cosmetic agent .

Propiedades

IUPAC Name |

3-chloro-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLSWPCDJFTTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715712 | |

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103792-81-0 | |

| Record name | 3-Chloro-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What does the research reveal about the reactivity of the chlorine atom in 3-chloro-2,4-dihydroxypyridine?

A1: The research demonstrates that the chlorine atom in the 3-position of 3-chloro-2,4-dihydroxypyridine is susceptible to replacement by a bromine atom when reacted with bromine. [] This highlights the influence of the neighboring hydroxyl groups on the reactivity of the chlorine substituent.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.